![molecular formula C18H22BrClN2O2 B4246001 2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride](/img/structure/B4246001.png)
2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride
Vue d'ensemble
Description
2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a propylamino group, and a phenoxy group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of a phenoxy compound, followed by the introduction of a propylamino group through nucleophilic substitution. The final step involves the formation of the acetamide linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions may produce various halogenated or alkylated derivatives .
Applications De Recherche Scientifique
2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-bromo-2-[(propylamino)methyl]phenoxy}butanoic acid
- 2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide
- 2-{4-bromo-2-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
2-[4-bromo-2-(propylaminomethyl)phenoxy]-N-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2.ClH/c1-2-10-20-12-14-11-15(19)8-9-17(14)23-13-18(22)21-16-6-4-3-5-7-16;/h3-9,11,20H,2,10,12-13H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYMQGATNIEZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Cyclohexylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B4245918.png)
![5-[(2-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4245925.png)
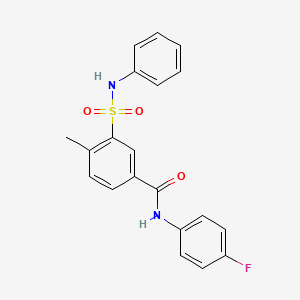
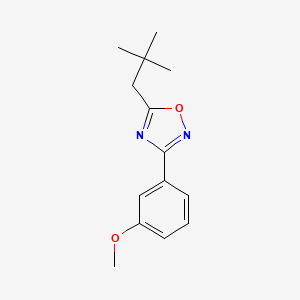
![N-[4-(allyloxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4245957.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4245963.png)
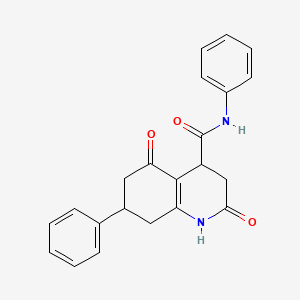
![4-bromo-N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4245976.png)
![isopropyl (3-oxo-1-{[(phenylacetyl)amino]carbonothioyl}-2-piperazinyl)acetate](/img/structure/B4245977.png)
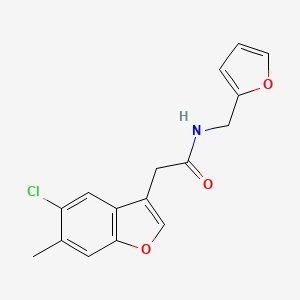
![N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide](/img/structure/B4245993.png)
![2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide](/img/structure/B4245995.png)
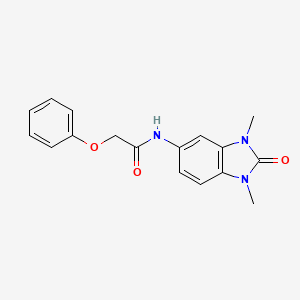
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4246008.png)
